molecular formula C27H45IO B1628986 Iodocholesterol CAS No. 37414-03-2

Iodocholesterol

Cat. No.: B1628986
CAS No.: 37414-03-2
M. Wt: 512.5 g/mol
InChI Key: FIOAEFCJGZJUPW-FTLVODPJSA-N
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Description

Iodocholesterol, also known as 19-iodocholesterol, is a derivative of cholesterol with an iodine atom at the C19 position. This compound is primarily used as a radiopharmaceutical, especially when the iodine atom is a radioactive isotope such as iodine-125 or iodine-131. It is utilized in the diagnosis of various adrenal gland disorders, including Cushing’s syndrome, hyperaldosteronism, pheochromocytoma, and adrenal remnants following total adrenalectomy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodocholesterol typically involves the iodination of cholesterol. One common method is the nucleophilic radioiodination of 6-bromocholesterol. This process involves the substitution of the bromine atom with an iodine atom, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of radioactive iodine isotopes. The process requires stringent safety measures due to the radioactive nature of the iodine used. The synthesized this compound is then purified and prepared for use as a radiopharmaceutical .

Chemical Reactions Analysis

Types of Reactions: Iodocholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of halogenated derivatives.

    Oxidation Reactions: Formation of ketones.

    Reduction Reactions: Formation of alkanes.

Scientific Research Applications

Iodocholesterol has several scientific research applications, including:

Mechanism of Action

Iodocholesterol exerts its effects by mimicking the behavior of cholesterol in the body. It is taken up by the adrenal cortex, where it accumulates due to its structural similarity to cholesterol. The radioactive iodine isotope in this compound emits gamma rays, which can be detected using imaging techniques such as scintigraphy. This allows for the visualization of adrenal gland function and the identification of abnormalities .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its use as a radiopharmaceutical. The presence of the radioactive iodine isotope allows for non-invasive imaging of adrenal gland function, making it a valuable tool in the diagnosis of adrenal disorders. Its ability to mimic cholesterol and accumulate in the adrenal cortex enhances its effectiveness as a diagnostic agent .

Properties

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOAEFCJGZJUPW-FTLVODPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190857
Record name Iodocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37414-03-2
Record name (3β)-19-Iodocholest-5-en-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37414-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-iodocholest-5-en-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4E6EXB6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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